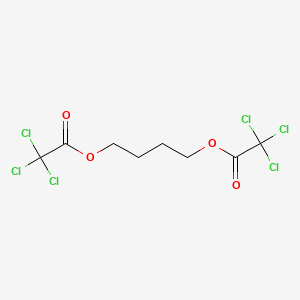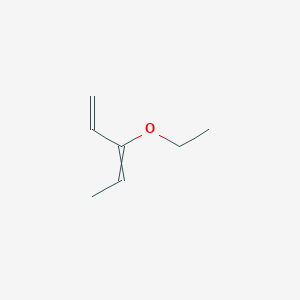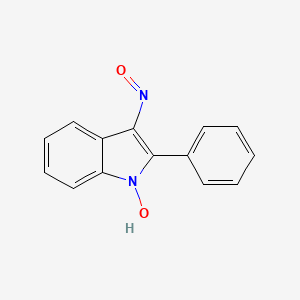
1-Hydroxy-3-nitroso-2-phenylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-nitroso-2-phenylindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1-Hydroxy-3-nitroso-2-phenylindole typically involves the Fischer indole synthesis, a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring system. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts.
Chemical Reactions Analysis
1-Hydroxy-3-nitroso-2-phenylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitroso group to an amino group, leading to the formation of 1-Hydroxy-3-amino-2-phenylindole.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hydroxy-3-nitroso-2-phenylindole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-nitroso-2-phenylindole involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The indole ring system can interact with various receptors and enzymes, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
1-Hydroxy-3-nitroso-2-phenylindole can be compared with other indole derivatives, such as:
1-Hydroxy-2-phenylindole: Lacks the nitroso group, which may result in different chemical reactivity and biological activity.
3-Nitroso-2-phenylindole: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
1-Hydroxy-3-amino-2-phenylindole: The amino group provides different chemical properties and potential biological activities.
These comparisons highlight the unique features of this compound, such as its dual functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
31917-92-7 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-hydroxy-3-nitroso-2-phenylindole |
InChI |
InChI=1S/C14H10N2O2/c17-15-13-11-8-4-5-9-12(11)16(18)14(13)10-6-2-1-3-7-10/h1-9,18H |
InChI Key |
RHTDPYNCUPXSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


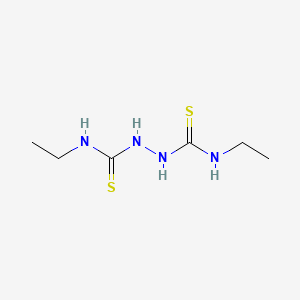


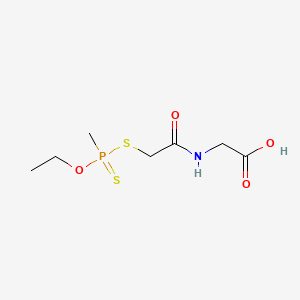
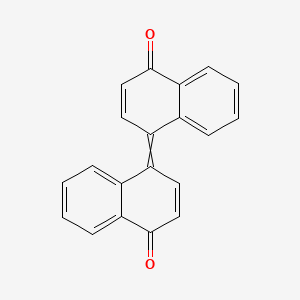

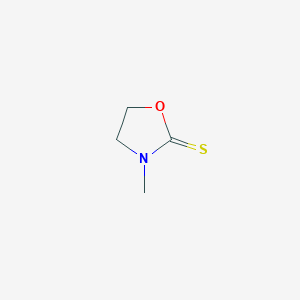
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)
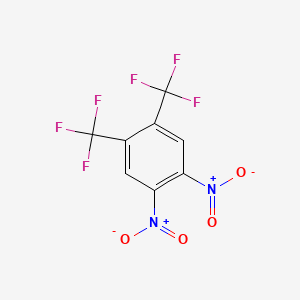
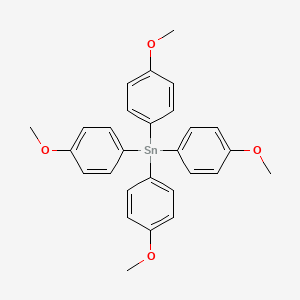
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)
